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An objective analysis of the scientific evidence surrounding the efficacy of alpha-

hydroxyisocaproic acid (HICA) as a dietary supplement for muscle growth and recovery.

Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine,

has been investigated for its potential anti-catabolic and anabolic effects in skeletal muscle.[1]

[2][3] While some studies have suggested benefits for athletes and individuals with muscle

atrophy, conflicting findings from subsequent research warrant a closer examination of the

available evidence.[4][5][6][7] This guide provides a detailed comparison of key studies, their

methodologies, and findings to offer researchers, scientists, and drug development

professionals a clear perspective on the independent validation of HICA research.

Human Clinical Trials: A Tale of Conflicting Results
The primary evidence for HICA's efficacy in humans comes from a limited number of studies

with divergent outcomes. Below is a comparative summary of the two key clinical trials that

have shaped the scientific debate.

Table 1: Comparison of Key Human Clinical Trials on HICA Supplementation
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Parameter Mero et al. (2010)[1] Teixeira et al. (2019)[5][6]

Study Design
Double-blind, placebo-

controlled

Double-blind, randomized,

placebo-controlled

Participants 15 healthy male soccer players
40 healthy young men with

resistance training experience

Intervention
1.5 g/day of HICA (sodium salt)

or maltodextrin (placebo)

1.5 g/day of HICA, HMB-FA,

HMB-Ca, or placebo

Duration 4 weeks 8 weeks

Training Protocol

Intensive soccer training (3-4

times/week) + strength training

(1-2 times/week)

Whole-body resistance training

(3 times/week)

Key Findings

HICA group: Significant

increase in lean body mass

(+0.4 kg), particularly in the

lower extremities, and a

significant decrease in delayed

onset muscle soreness

(DOMS) in the 4th week. No

significant change in muscle

strength or running velocity.

HICA group: No significant

differences in muscle

thickness, strength, or any

other performance measures

compared to placebo.

Conclusion

HICA supplementation may

lead to small increases in

muscle mass and alleviate

DOMS during intensive

training.[1]

HICA supplementation does

not improve muscle growth or

strength development in young

men undergoing resistance

training.[6]

The conflicting results between these two studies highlight the need for further independent

validation. The differences in participant populations (soccer players vs. resistance-trained

men) and training protocols may have contributed to the disparate outcomes.

Insights from a Case Study
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A case study involving a type 1 diabetic patient with muscle atrophy reported positive changes

with HICA supplementation (1.5 g/day for 120 days).[4] The patient experienced an increase in

body weight (+2 kg) and fat-free mass (+1.2 kg), which was more substantial than the changes

observed in the Mero et al. study.[4] While this case study is promising, it is not a controlled

clinical trial and cannot be generalized.

Experimental Protocols
Mero et al. (2010) - Experimental Design

Participants: Fifteen healthy male soccer players were divided into two groups: HICA (n=8)

and placebo (n=7).[1]

Supplementation: The HICA group received 500 mg of the sodium salt of HICA three times a

day (totaling 1.5 g/day ). The placebo group received maltodextrin.[1]

Training: Participants engaged in their regular intensive training, which included soccer

practice 3-4 times per week and strength training 1-2 times per week.[1]

Measurements: Body composition was assessed using dual-energy X-ray absorptiometry

(DXA) before and after the 4-week intervention. Delayed onset muscle soreness (DOMS)

was evaluated using a questionnaire.[1][2]

Teixeira et al. (2019) - Experimental Design

Participants: Forty healthy young men with at least one year of resistance training

experience were randomly assigned to one of four groups: HICA (n=10), HMB-FA (n=11),

HMB-Ca (n=9), or placebo (n=10).[6]

Supplementation: Participants received 1.5 g/day of their assigned supplement.[6]

Training: All participants followed a supervised, whole-body resistance training program three

times a week for eight weeks.[6]

Measurements: Muscle thickness was measured using ultrasound. Strength was assessed

via one-repetition maximum (1RM) testing.[6]
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Mero et al. (2010)

Teixeira et al. (2019)

15 Male Soccer Players 4 Weeks
1.5g HICA or Placebo Intensive Soccer & Strength Training DXA (Body Composition)

DOMS Questionnaire

40 Resistance-Trained Men 8 Weeks
1.5g HICA, HMB, or Placebo Supervised Resistance Training Ultrasound (Muscle Thickness)

1RM (Strength)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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